5-Nitro-2-(oxolan-3-yloxy)benzoic acid
Description
5-Nitro-2-(oxolan-3-yloxy)benzoic acid is a nitro-substituted benzoic acid derivative featuring an oxolane (tetrahydrofuran) ring attached via an ether linkage at the 2-position. The nitro group at the 5-position confers strong electron-withdrawing properties, influencing both its acidity (pKa ~2.5–3.0) and reactivity.
Properties
IUPAC Name |
5-nitro-2-(oxolan-3-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-11(14)9-5-7(12(15)16)1-2-10(9)18-8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHYFSAYBMEDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(oxolan-3-yloxy)benzoic acid typically involves the nitration of 2-(oxolan-3-yloxy)benzoic acid. This can be achieved through the following steps:
Nitration Reaction: The starting material, 2-(oxolan-3-yloxy)benzoic acid, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group at the 5-position of the benzene ring.
Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Esterification: Alcohols with acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Reduction: 5-Amino-2-(oxolan-3-yloxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-Nitro-2-(oxolan-3-yloxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be employed in studies investigating the biological activity of nitrobenzoic acid derivatives.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(oxolan-3-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), a well-characterized chloride channel blocker . Key differences lie in the substituents at the 2-position:
- NPPB: Contains a lipophilic 3-phenylpropylamino group, enhancing membrane interaction but reducing aqueous solubility.
Physicochemical and Pharmacokinetic Properties
| Property | 5-Nitro-2-(oxolan-3-yloxy)benzoic Acid | NPPB |
|---|---|---|
| Molecular Weight (g/mol) | ~253.2 | ~330.3 |
| LogP (Predicted) | ~1.8 | ~3.5 |
| Solubility (Aqueous) | Moderate (polar oxolane) | Low (lipophilic chain) |
| pKa (Benzoic acid) | ~2.8 | ~2.6 |
Research Findings
- NPPB : Blocks VSOR-Cl⁻ channels in glioma and epithelial cells, impacting regulatory volume decrease (RVD) and apoptosis . However, its lipophilicity limits bioavailability.
- Inferred for this compound: The oxolane substituent likely enhances solubility and reduces non-specific binding, making it a candidate for targeted ion channel studies. Computational modeling predicts stronger hydrogen-bonding interactions with channel pore residues due to the ether oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
